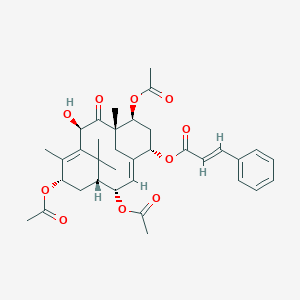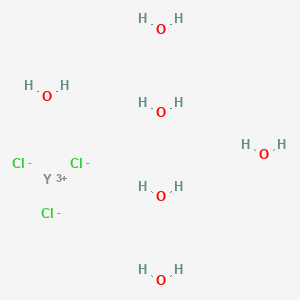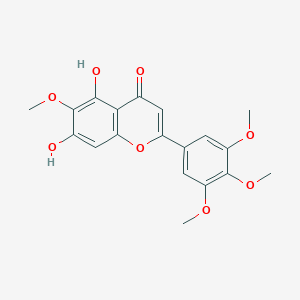![molecular formula C13H12ClNO2S B158643 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-82-8](/img/structure/B158643.png)
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as MTCP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MTCP is a derivative of fenoprofen, which is widely used as an analgesic and anti-inflammatory agent. MTCP has been shown to exhibit potent anti-inflammatory and analgesic activities in various animal models.
Mechanism Of Action
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which is an enzyme responsible for the production of prostaglandins that mediate inflammation and pain. 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. This leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the sensitivity of pain receptors.
Biochemical And Physiological Effects
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has been reported to reduce paw edema and pain behavior in rats with carrageenan-induced inflammation, and to decrease the levels of pro-inflammatory cytokines in the serum and paw tissues. 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has also been shown to reduce the hyperalgesia and allodynia induced by nerve injury in rats, and to inhibit the production of prostaglandins and nitric oxide in cultured cells.
Advantages And Limitations For Lab Experiments
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for COX-2 inhibition, its stability in aqueous solutions, and its low toxicity in animals. However, 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid also has some limitations, such as its low solubility in water and its susceptibility to degradation under acidic conditions. These factors should be taken into account when designing experiments using 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid.
Future Directions
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has potential applications in the treatment of various inflammatory and pain-related disorders, as well as in cancer therapy. Future research should focus on optimizing the synthesis method of 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid to improve its purity and yield, as well as on elucidating its pharmacokinetic and pharmacodynamic properties in vivo. In addition, the development of novel formulations and delivery systems for 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid may enhance its therapeutic efficacy and reduce its side effects. Finally, the investigation of the molecular targets and signaling pathways involved in the anti-inflammatory and analgesic effects of 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid may provide insights into the development of new drugs for these indications.
Synthesis Methods
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid can be synthesized by the reaction of 3-chloro-4-(5-methylthiazol-2-yl)phenol with 2-bromo-propionic acid in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to give the final product. The synthesis of 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been reported in several research articles, and the purity and yield of the product can be optimized by adjusting the reaction conditions.
Scientific Research Applications
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic activities in various animal models. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of cyclooxygenase-2 (COX-2) in inflammatory cells. 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has also been reported to exhibit antioxidant activity and to scavenge free radicals in vitro. In addition, 2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been investigated for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
properties
CAS RN |
138568-82-8 |
|---|---|
Product Name |
2-[4-(5-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
Molecular Formula |
C13H12ClNO2S |
Molecular Weight |
281.76 g/mol |
IUPAC Name |
2-[3-chloro-4-(5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S/c1-7-6-15-12(18-7)10-4-3-9(5-11(10)14)8(2)13(16)17/h3-6,8H,1-2H3,(H,16,17) |
InChI Key |
HNEAQNGKLHHQKA-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Canonical SMILES |
CC1=CN=C(S1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




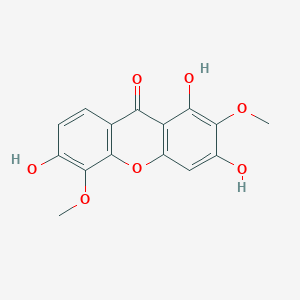



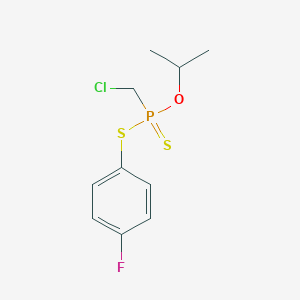
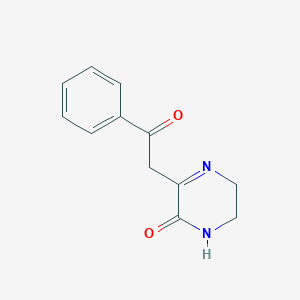
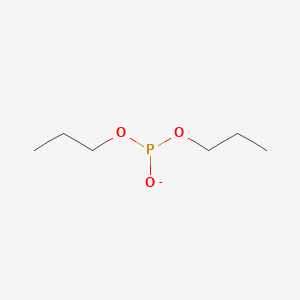
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)

